3-Methyl-1-phenylpiperazine hydrochloride

説明

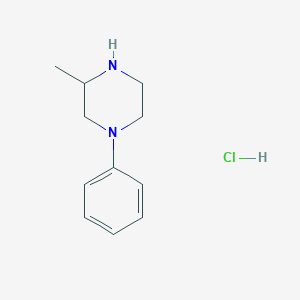

Its molecular formula is $ \text{C}{11}\text{H}{15}\text{N}_2\text{Cl} $, with a molecular weight of 210.70 g/mol (calculated from SMILES: $ \text{CC(NCC1)CN1C2=CC=CC=C2} \cdot \text{HCl} $) . Its structure (Figure 1) places it within the arylpiperazine class, known for interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors .

特性

IUPAC Name |

3-methyl-1-phenylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDSJYMUTUZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Intermediate

- Formation of the oxo-derivative: The initial step involves condensing appropriate precursors, such as phenylpiperazine derivatives, under controlled conditions to form the oxo-derivative.

- Protection of functional groups: Benzyl groups are introduced to protect reactive sites, facilitating selective reactions in later steps.

Methylation of the Piperazine Ring

The methylation step is critical for introducing the methyl group at the nitrogen atom of the piperazine ring, yielding the desired 3-methyl substitution.

Methodology

- Reagents: Methyl iodide (CH₃I) is employed as the methylating agent.

- Reaction conditions: The methylation is typically carried out in N,N-dimethylformamide (DMF) with sodium hydride (NaH) as the base.

- Procedure:

a. Dissolve the protected piperazine intermediate in DMF.

b. Add sodium hydride to generate the sodium salt.

c. Slowly introduce methyl iodide at a temperature maintained between 10°C and 25°C.

d. Stir the mixture for approximately 1 hour to complete methylation.

Data Table 1: Methylation Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Methyl iodide (mol) | 1.1–1.2 mol per mol of substrate | Excess to ensure complete methylation |

| Sodium hydride (mol) | 1.1–1.2 mol per mol of substrate | Used as base |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous conditions |

| Temperature during addition | 10°C to 25°C | Maintains control over reaction rate |

| Reaction time | ~1 hour | Confirmed via TLC or HPLC |

Reduction to the Piperazine Ring

Following methylation, the intermediate undergoes reduction to form the piperazine ring with the methyl substituent.

Reduction Process

- Reagent: Lithium aluminium hydride (LiAlH₄)

- Solvent: Tetrahydrofuran (THF)

- Conditions:

a. Suspend LiAlH₄ in THF under a nitrogen atmosphere.

b. Add the methylated intermediate slowly at 10–15°C.

c. Reflux the mixture at 40°C–70°C for approximately 2 hours.

d. Quench the reaction with water and sodium hydroxide carefully to avoid violent reactions.

Data Table 2: Reduction Parameters

| Parameter | Value | Notes |

|---|---|---|

| LiAlH₄ (mol) | 1.0–1.2 mol per mol of methylated intermediate | Excess ensures complete reduction |

| Temperature during reaction | 40°C–70°C (reflux) | Controlled to prevent side reactions |

| Quenching method | Water and sodium hydroxide solution | Gradual addition to control exotherm |

Deprotection and Final Purification

The benzyl protecting group is removed via catalytic hydrogenation:

- Catalyst: 5% Palladium on carbon (Pd/C)

- Solvent: Acetic acid

- Conditions:

a. Dissolve the protected piperazine in acetic acid.

b. Subject the mixture to hydrogenation at 20°C–30°C under 80–100 psi hydrogen pressure.

c. Monitor the reaction via high-performance liquid chromatography (HPLC).

d. Remove acetic acid by distillation post-reaction.

Data Table 3: Deprotection Conditions

| Parameter | Value | Notes |

|---|---|---|

| Hydrogen pressure | 80–100 psi | Ensures complete deprotection |

| Temperature | 20°C–30°C | Mild conditions to prevent degradation |

| Reaction time | Monitored until completion (via HPLC) | Typically a few hours |

Conversion to Hydrochloride Salt

The free base is converted into the hydrochloride salt:

a. Dissolve the free base in water.

b. Adjust pH to 11–12 using sodium hydroxide.

c. Bubble gaseous hydrogen chloride or add concentrated HCl to precipitate the hydrochloride salt.

d. Filter, wash, and dry the product under vacuum.

Notes on Purity and Impurities

The process emphasizes avoiding formation of isomeric impurities such as 2-phenylpiperazine and 1-methyl-2-phenylpiperazine. This is achieved through:

- Controlled methylation conditions

- Selective reduction

- Careful deprotection steps

- Use of high-purity reagents and solvents

科学的研究の応用

Chemistry

- Intermediate in Synthesis : 3-Methyl-1-phenylpiperazine hydrochloride is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex compounds .

Biology

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its potential effects on these systems make it a subject of interest for studying mood disorders and other neuropsychiatric conditions .

Medicine

- Pharmaceutical Development : Ongoing studies are investigating the use of this compound as a pharmaceutical agent. It has been considered for applications targeting the central nervous system, including potential antidepressant properties due to its structural similarity to known psychoactive substances .

Industrial Applications

- Polymer Production : The compound's stability and reactivity make it suitable for use in the production of polymers and other industrial chemicals, contributing to the development of new materials.

Case Study 1: Neurotransmitter Interaction

A study published in PMC explored the effects of various piperazine derivatives on neurotransmitter systems. The findings suggested that this compound exhibited significant modulation of serotonin receptors, indicating its potential as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

Research conducted on phenylpiperazine derivatives demonstrated that modifications to the piperazine ring could enhance acaricidal activity against pests like Tetranychus urticae. This study highlights the compound's versatility in agricultural applications .

作用機序

The mechanism of action of 3-Methyl-1-phenylpiperazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Piperazine Ring and Aromatic Group

a. 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate

- Structure : Features a 4-methylphenyl group at the 1-position and a 3-methylpiperazine core, with dihydrochloride and hydrate forms.

- The dihydrochloride salt may improve aqueous solubility relative to the monohydrochloride form of the parent compound .

b. (2R)-4-(3-Methoxyphenyl)-3-methylpiperazine (Compound 18)

- Structure : Contains a 3-methoxyphenyl group and a 3-methylpiperazine ring.

- Comparison : The electron-donating methoxy group at the 3-position of the phenyl ring may enhance receptor binding affinity (e.g., serotonin receptors) compared to the unsubstituted phenyl group in the parent compound. Stereochemistry (R-configuration) could further influence selectivity .

c. 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Structure : Combines a 5-chloro-2-methoxyphenyl group with a piperazine core.

- Comparison : The chloro and methoxy substituents introduce steric and electronic effects, likely increasing affinity for 5-HT$_{2A}$ receptors compared to the simpler phenyl group in 3-methyl-1-phenylpiperazine .

Salt Forms and Physicochemical Properties

Key Insight: Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than monohydrochlorides, which is critical for in vivo bioavailability.

Pharmacological and Receptor Binding Profiles

- 5-HT${1A}$ Affinity : Compounds like 1-(2-methoxyphenyl)piperazine () show significant 5-HT${1A}$ binding, suggesting that substituent position (e.g., 2-methoxy vs. 3-methyl) modulates receptor interaction .

生物活性

3-Methyl-1-phenylpiperazine hydrochloride (3-MPHP) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly concerning the central nervous system (CNS). This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-MPHP is a derivative of piperazine characterized by the presence of a methyl group at the 3-position and a phenyl group at the 1-position. Its molecular formula is , with a molar mass of approximately 212.72 g/mol. The unique structural features of 3-MPHP contribute to its reactivity and biological activity, particularly its interaction with neurotransmitter systems.

The biological activity of 3-MPHP primarily involves its interaction with various neurotransmitter receptors, which modulate cellular signaling pathways. Key mechanisms include:

- Dopamine Receptor Modulation : Research indicates that 3-MPHP may influence dopamine pathways, potentially affecting mood and cognition.

- Serotonin Receptor Interaction : Similar compounds have shown promise in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders.

- Ion Channel Activity : The compound may also interact with ion channels, affecting neuronal excitability and neurotransmission.

Biological Activities

The following table summarizes the key biological activities associated with 3-MPHP:

| Biological Activity | Description |

|---|---|

| CNS Agent | Investigated for potential effects on mental health disorders. |

| Neurotransmitter Interaction | Modulates dopamine and serotonin receptors. |

| Antimicrobial Potential | Some studies suggest possible antibacterial properties against specific strains. |

Case Studies and Research Findings

-

Neuropharmacological Effects :

A study explored the effects of piperazine derivatives on anxiety-like behaviors in animal models. It was found that compounds structurally related to 3-MPHP exhibited anxiolytic effects, indicating potential therapeutic applications in anxiety disorders . -

Antibacterial Properties :

Recent investigations have suggested that 3-MPHP may possess antibacterial activity against certain Gram-positive bacteria. In vitro studies revealed minimal inhibitory concentrations (MICs) that indicate effectiveness against resistant strains like Staphylococcus aureus . -

Synthesis and Optimization :

The synthesis of 3-MPHP typically involves methylating phenylpiperazine derivatives using reagents like methyl iodide in the presence of bases such as sodium hydride. Research into optimizing these synthetic routes continues to enhance yield and purity for further biological testing .

Comparative Analysis with Related Compounds

The biological activity of 3-MPHP can be compared with other piperazine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Phenylpiperazine | Lacks the methyl group at the 3-position; different receptor interactions. | Limited CNS effects |

| 3-Methylpiperazine | Lacks the phenyl group; altered chemical properties. | Different pharmacological profile |

| 1-Methyl-4-phenylpiperazine | Different substitution pattern; distinct reactivity. | Varies significantly from 3-MPHP |

Q & A

Q. What synthetic methodologies are commonly employed for 3-Methyl-1-phenylpiperazine hydrochloride?

A typical synthesis involves nucleophilic substitution and acidification. For example, analogous phenylpiperazine derivatives are synthesized by reacting aryl halides (e.g., 4-chloronitrobenzene) with N-methylpiperazine under alkaline conditions, followed by reduction and HCl treatment to form the hydrochloride salt . Multi-step optimizations, such as those used in dapoxetine synthesis, may include steps like reduction of ketones, etherification, and amination, with final purification via recrystallization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to minimize inhalation risks. Ensure adequate airflow during synthesis or weighing .

- First Aid: For skin contact, wash with soap and water. In case of eye exposure, rinse for 15 minutes with water and seek medical attention .

Q. How can researchers validate the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) with area normalization is a standard method. Prepare a methanol-based standard solution (10–15 mg in 25 mL), inject 10 µL into the HPLC system, and compare retention times/peak areas with reference standards . Impurity profiling using certified reference materials (e.g., EP/BP impurities) ensures compliance with pharmacopeial guidelines .

Advanced Research Questions

Q. What analytical strategies are recommended for identifying and quantifying trace impurities?

Advanced impurity analysis involves:

- Chromatographic Methods: Use reverse-phase HPLC with UV detection. For example, impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride can be resolved using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (LC-MS): Confirm structural identities of unknown impurities via fragmentation patterns .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Stability studies should include:

- pH-Dependent Degradation: Test buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via UV spectroscopy or HPLC. For example, phenylpiperazine derivatives are prone to hydrolysis under strongly acidic or basic conditions .

- Thermal Stability: Accelerated stability testing at 40°C/75% RH for 6 months can predict shelf-life. Store the compound in airtight containers at –20°C for long-term stability .

Q. What receptor interaction mechanisms are hypothesized for phenylpiperazine derivatives?

Phenylpiperazines act as serotonin receptor agonists/antagonists. For example, 1-(3-chlorophenyl)piperazine (mCPP) binds to 5-HT2C receptors, modulating neurotransmitter release. Radioligand binding assays using HEK293 cells transfected with human 5-HT receptors can quantify affinity (Ki values) .

Q. How can researchers design experiments to assess metabolic pathways or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。